2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
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Overview
Description
2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide intermediate. This intermediate is then reacted with 4-methoxyaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the compound may interact with cellular receptors, influencing various signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)pyridine-3-sulfonamide
- N-phenethylacetamide
- 4-methoxyaniline derivatives
Uniqueness
What sets 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-20-11-9-19(10-12-20)25(30(27,28)21-8-5-14-23-16-21)17-22(26)24-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15,17H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIWQNYSUPSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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